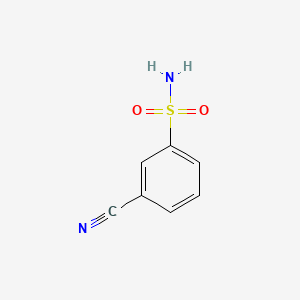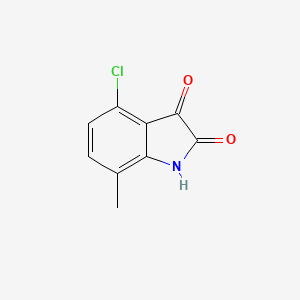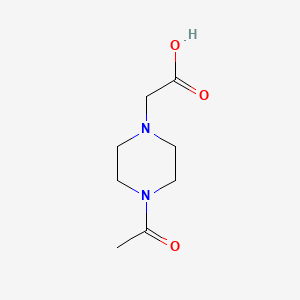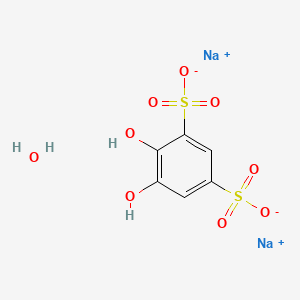
N-(3-クロロフェニル)-N-メチル-チオカルバモイルクロリド
概要
説明
N-(3-Chlorophenyl)-N-methyl-thiocarbamoyl chloride is an organosulfur compound that features a thiocarbamoyl chloride functional group
科学的研究の応用
N-(3-Chlorophenyl)-N-methyl-thiocarbamoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
Many compounds that contain an indole nucleus, like some derivatives of “N-(3-Chlorophenyl)-N-methyl-thiocarbamoyl chloride”, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Many indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
生化学分析
Biochemical Properties
Related chlorophenyl compounds have been found to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure of the compound and the biochemical context in which it is present.
Cellular Effects
Chlorophenyl compounds can influence cell function in various ways, such as impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that the effects of such compounds can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
The metabolic pathways involving N-(3-Chlorophenyl)-N-methyl-thiocarbamoyl chloride are not well-characterized. Related compounds such as chlorpropham have been found to be metabolized by bacteria, with the production of 3-chloroaniline and 4-chlorocatechol as intermediates .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorophenyl)-N-methyl-thiocarbamoyl chloride typically involves the reaction of 3-chloroaniline with methyl isothiocyanate in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiocarbamoyl chloride group.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and reagent concentration, which is crucial for the efficient production of this compound.
化学反応の分析
Types of Reactions: N-(3-Chlorophenyl)-N-methyl-thiocarbamoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The thiocarbamoyl chloride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of thiourea or thiocarbamate derivatives.
Oxidation: The compound can be oxidized to form sulfonyl derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction of the thiocarbamoyl chloride group can yield thiol derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, and thiols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Thiourea derivatives: Formed from nucleophilic substitution with amines.
Sulfonyl derivatives: Resulting from oxidation reactions.
Thiol derivatives: Produced through reduction processes.
類似化合物との比較
N-(3-Chlorophenyl)-N-methyl-thiourea: Similar structure but lacks the chloride group, leading to different reactivity and applications.
N-(3-Chlorophenyl)-N-methyl-carbamoyl chloride: Contains a carbamoyl chloride group instead of a thiocarbamoyl chloride group, resulting in different chemical properties and uses.
特性
IUPAC Name |
N-(3-chlorophenyl)-N-methylcarbamothioyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NS/c1-11(8(10)12)7-4-2-3-6(9)5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHCGHAWGWGFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)C(=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374040 | |
| Record name | N-(3-chlorophenyl)-N-methylcarbamothioyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83508-61-6 | |
| Record name | Carbamothioic chloride, (3-chlorophenyl)methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83508-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-chlorophenyl)-N-methylcarbamothioyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83508-61-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















